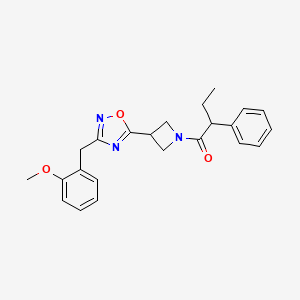

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one

Description

This compound features a 1,2,4-oxadiazole core substituted with a 2-methoxybenzyl group, an azetidine (four-membered nitrogen-containing ring), and a 2-phenylbutan-1-one moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the azetidine introduces conformational rigidity compared to larger rings like piperidine . The phenylbutanone moiety contributes to hydrophobicity, which could improve membrane permeability.

Properties

IUPAC Name |

1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-19(16-9-5-4-6-10-16)23(27)26-14-18(15-26)22-24-21(25-29-22)13-17-11-7-8-12-20(17)28-2/h4-12,18-19H,3,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBLXLJZFHRUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxybenzyl group through a Friedel-Crafts alkylation. The final step involves the coupling of the azetidine-oxadiazole intermediate with a phenylbutanone derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield an amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce an amine derivative.

Scientific Research Applications

The compound 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and related fields.

Structure

The compound features a unique structure characterized by the following components:

- An azetidine ring , which contributes to its biological activity.

- A 1,2,4-oxadiazole moiety , known for its pharmacological properties.

- A phenylbutanone backbone, enhancing its structural diversity.

Molecular Formula

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as:

- Anticancer agents : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, azetidine derivatives have shown promise as tubulin-targeting antimitotic agents .

- Antimicrobial agents : The oxadiazole group is often associated with antimicrobial activity, making this compound a candidate for further exploration in this area.

Drug Development

Research into similar structures has revealed their utility in drug design:

- Structure-Activity Relationship (SAR) studies have indicated that modifications to the azetidine and oxadiazole portions can significantly affect biological activity .

- Compounds with oxadiazole rings have been reported to exhibit various pharmacological activities, including anti-inflammatory and analgesic effects .

Synthetic Chemistry

The synthesis of this compound can serve as a valuable method for developing new chemical entities:

- The synthetic pathways involving azetidine and oxadiazole derivatives are of interest for creating libraries of compounds for high-throughput screening .

- Its synthesis may also involve novel reactions that can be applied to create other biologically active molecules.

Case Study 1: Anticancer Activity

A study demonstrated that azetidine derivatives exhibit significant cytotoxicity against breast cancer cell lines. The introduction of an oxadiazole moiety was found to enhance the anticancer properties of these compounds .

Case Study 2: Antimicrobial Properties

Research has shown that compounds containing oxadiazole rings possess notable antimicrobial activity. A derivative similar to the target compound was tested against various bacterial strains and showed promising results, indicating a potential application in treating infections .

Mechanism of Action

The mechanism of action of 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The oxadiazole ring, for example, can participate in hydrogen bonding or π-π stacking interactions, while the azetidine ring can provide steric hindrance or electronic effects that influence the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Flexibility :

- The azetidine in the target compound confers rigidity compared to six-membered piperidine (e.g., in ), which may improve binding specificity to flat protein pockets. However, piperidine derivatives often exhibit better solubility due to reduced ring strain .

Fluorine substituents (e.g., in ) enhance metabolic stability and bioavailability compared to methoxy groups, which are prone to demethylation .

Biological Activity Trends: 1,2,4-Oxadiazoles linked to pyridinones () or purinones () show activity in enzyme inhibition (e.g., complex I) or ion channel modulation, respectively. The target compound’s phenylbutanone moiety may shift its activity toward kinase targets, as seen in acrylamide derivatives ().

Synthetic Accessibility :

- Azetidine-containing compounds (target) require specialized synthetic protocols due to ring strain, whereas piperidine derivatives () are more straightforward to functionalize .

Biological Activity

The compound 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic derivative that belongs to the class of oxadiazole compounds. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H24N4O2

- Molecular Weight : 352.43 g/mol

The presence of the oxadiazole ring is crucial for its biological activity, as it plays a significant role in the interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated strong bactericidal effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

| Compound | Tested Strains | Activity |

|---|---|---|

| This compound | MRSA, E. coli | High |

| Reference Compound (Ciprofloxacin) | MRSA, E. coli | Moderate |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro tests have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's structure suggests it may interact with DNA or proteins involved in cell cycle regulation.

A recent study evaluated the cytotoxicity of various oxadiazole derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to those with electron-donating groups .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | MCF-7 |

| Reference Compound (Doxorubicin) | 10 | MCF-7 |

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. In a study involving L929 mouse fibroblast cells, the compound showed minimal cytotoxic effects at lower concentrations but exhibited increased toxicity at higher doses .

| Concentration (µM) | Viability (%) |

|---|---|

| 6 | 120 |

| 12 | 110 |

| 50 | 90 |

| 100 | 70 |

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in treating infections and cancers:

- Case Study on Antimicrobial Efficacy : A comparative study demonstrated that a series of oxadiazole derivatives showed superior antimicrobial efficacy against resistant strains compared to traditional antibiotics.

- Case Study on Anticancer Activity : A derivative similar to the compound was tested against a panel of cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., methoxybenzyl δ 3.8–4.0 ppm) and azetidine ring carbons (δ 50–70 ppm) .

- X-ray crystallography : Resolves stereochemistry of the azetidine-oxadiazole core. Example: Crystallographic data (e.g., CCDC entry) confirms bond angles (e.g., 109.5° for azetidine) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.18) .

How does the 1,2,4-oxadiazole moiety influence biological activity?

Basic

The oxadiazole ring enhances:

- Receptor binding : Acts as a hydrogen bond acceptor with enzymes (e.g., kinases) .

- Metabolic stability : Resists CYP450-mediated oxidation due to electron-deficient aromaticity .

Advanced : Replace oxadiazole with triazole or thiadiazole to compare bioactivity. Computational docking (AutoDock Vina) predicts binding affinities to targets like PARP-1 .

What computational approaches are used to predict this compound’s pharmacokinetic properties?

Q. Advanced

- DFT studies : Optimize geometry (B3LYP/6-311G**) to calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps for solubility prediction .

- ADMET prediction : SwissADME estimates logP (~3.5) and BBB permeability. Adjust methoxybenzyl substituents to reduce logP for improved bioavailability .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (IC₅0 values normalized to reference inhibitors) .

- Meta-analysis : Compare data across studies (e.g., IC₅0 ranges for kinase inhibition) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

What strategies improve solubility and bioavailability without compromising activity?

Q. Advanced

- Prodrug design : Introduce phosphate esters at the azetidine nitrogen for enhanced aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable polymorphs with higher dissolution rates .

What challenges arise in multi-step synthesis, and how are they addressed?

Q. Basic

- Intermediate instability : Protect reactive groups (e.g., Boc for amines) during oxadiazole formation .

- Low yields in coupling steps : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time (12–24 hr) .

How do DFT and X-ray studies complement each other in structural analysis?

Q. Advanced

- X-ray : Provides experimental bond lengths (e.g., C-N: 1.32 Å in oxadiazole) .

- DFT : Validates electronic structure (e.g., Mulliken charges on methoxybenzyl: −0.23 e) and predicts vibrational spectra (IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.